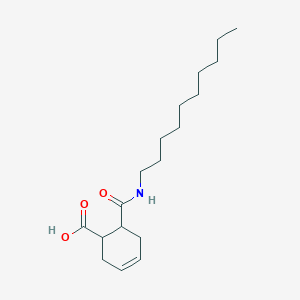
3-(3-Fluoro-4-methylphenyl)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Fluoro-4-methylphenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylphenyl)phenylzinc bromide typically involves the reaction of 3-fluoro-4-methylbromobenzene with phenylzinc bromide in the presence of a catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound and facilitates the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3-(3-Fluoro-4-methylphenyl)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes. It can also participate in oxidative addition and transmetalation reactions.
Common Reagents and Conditions
Reagents: Palladium or nickel catalysts, bases such as potassium carbonate or sodium hydroxide.
Conditions: Typically carried out under inert atmosphere (argon or nitrogen) to prevent oxidation, at temperatures ranging from room temperature to 80°C.
Major Products
The major products formed from reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学研究应用
3-(3-Fluoro-4-methylphenyl)phenylzinc bromide is extensively used in scientific research for:
Chemistry: As a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: In the development of bioactive compounds and drug discovery.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of advanced materials and fine chemicals.
作用机制
The mechanism by which 3-(3-Fluoro-4-methylphenyl)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc species that can undergo transmetalation with palladium or nickel catalysts. This process facilitates the formation of new carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.
相似化合物的比较
Similar Compounds
- 3-Fluoro-4-(morpholinomethyl)phenylzinc bromide
- (4-Trifluoromethyl)phenylzinc bromide
Uniqueness
Compared to similar compounds, 3-(3-Fluoro-4-methylphenyl)phenylzinc bromide offers unique reactivity due to the presence of both fluoro and methyl groups on the phenyl ring. This enhances its stability and reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.
属性
分子式 |
C13H10BrFZn |
|---|---|
分子量 |
330.5 g/mol |
IUPAC 名称 |
bromozinc(1+);2-fluoro-1-methyl-4-phenylbenzene |
InChI |
InChI=1S/C13H10F.BrH.Zn/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11;;/h2-3,5-9H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
NBKLYEIRDAGPQH-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=C(C=C1)C2=CC=C[C-]=C2)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


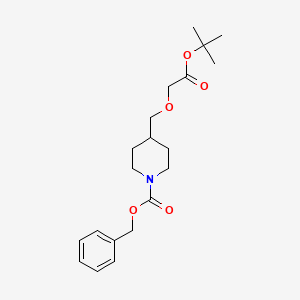

![tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14895726.png)
![dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane](/img/structure/B14895730.png)
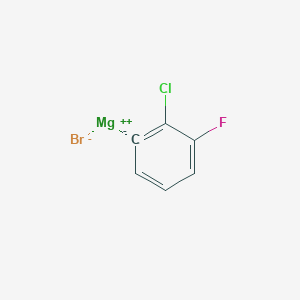
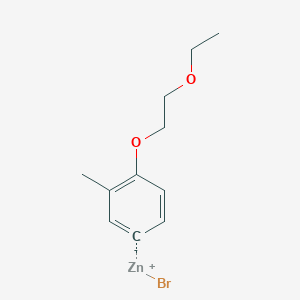
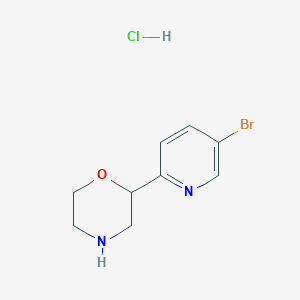
![3-hydroxy-N-[(2S)-1-oxo-3-phenyl-1-(phenylamino)propan-2-yl]quinoxaline-1(2H)-carboxamide](/img/structure/B14895761.png)
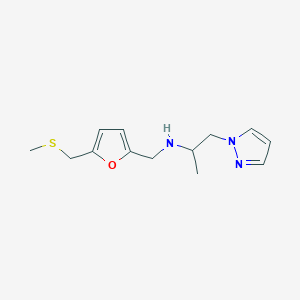
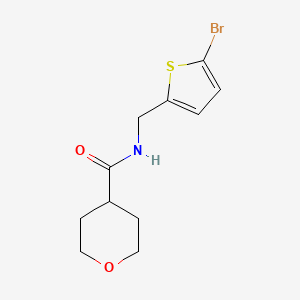
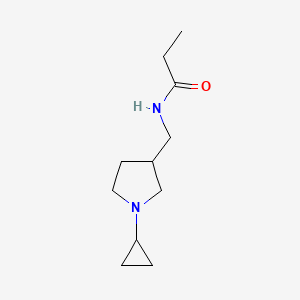
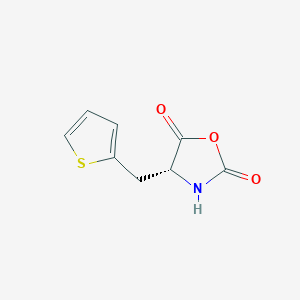
![5H-dibenzo[d,f][1,3]diazepine](/img/structure/B14895796.png)
